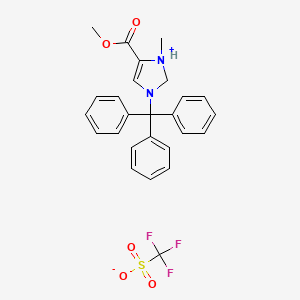![molecular formula C18H19N3OSi B14257307 {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol CAS No. 494846-80-9](/img/structure/B14257307.png)
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is a complex organosilicon compound that features a silanol group attached to a phenyl ring, which is further substituted with a di(pyridin-2-yl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol typically involves the reaction of a silane precursor with a substituted phenylamine. One common method involves the use of dimethylchlorosilane and 4-(di(pyridin-2-yl)amino)phenylamine under anhydrous conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reagents are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for scaling up the production to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Silanone derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated phenyl derivatives.
科学研究应用
Chemistry
In chemistry, {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways can be harnessed for developing new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. Its silanol group plays a crucial role in these interactions, providing a site for hydrogen bonding and coordination.
相似化合物的比较
Similar Compounds
- {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silane
- {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanone
- {4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)siloxane
Uniqueness
{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol is unique due to its silanol group, which imparts distinct chemical reactivity and stability. This differentiates it from similar compounds that lack the silanol functionality, making it more versatile in various applications.
属性
CAS 编号 |
494846-80-9 |
|---|---|
分子式 |
C18H19N3OSi |
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-[4-[hydroxy(dimethyl)silyl]phenyl]-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C18H19N3OSi/c1-23(2,22)16-11-9-15(10-12-16)21(17-7-3-5-13-19-17)18-8-4-6-14-20-18/h3-14,22H,1-2H3 |
InChI 键 |
WYDRITXCOIIFSN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)

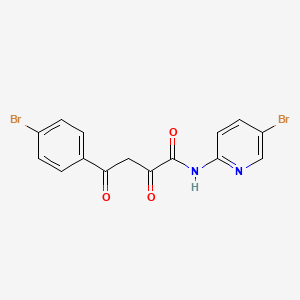
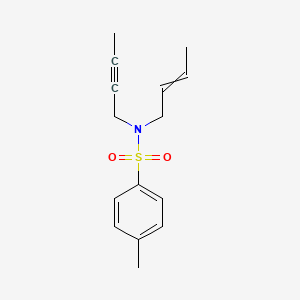
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
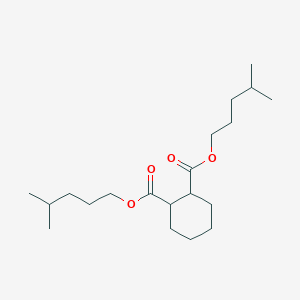
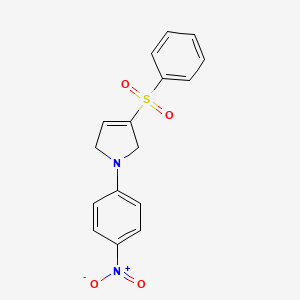
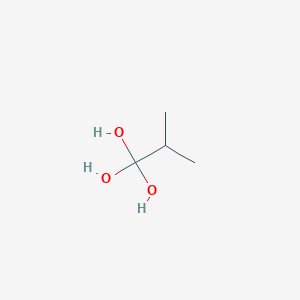
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

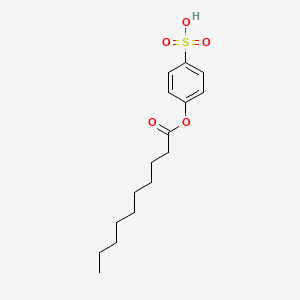
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)

